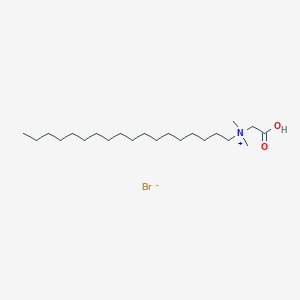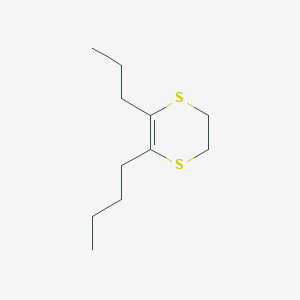
5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine is an organic compound belonging to the class of heterocyclic compounds known as dithianes. These compounds are characterized by a six-membered ring containing two sulfur atoms. The specific structure of this compound includes butyl and propyl substituents at the 5th and 6th positions, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine typically involves the cyclization of appropriate dithiols with suitable alkyl halides. The reaction conditions often require a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the dithiol, facilitating the nucleophilic attack on the alkyl halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar cyclization reactions, optimized for yield and purity through the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane ring can be reduced to yield the corresponding dithiol.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the alkyl groups
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding dithiols.
Substitution: Various substituted dithianes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of complex molecular architectures and as a precursor for various functional materials
Wirkmechanismus
The mechanism of action of 5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, potentially leading to antimicrobial or antifungal effects. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithianes: Known for their use as carbonyl protecting groups and in umpolung reactions.
1,4-Dithianes: Similar to 5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine but with different substituents.
2,3-Dihydro-1,4-dithiins: A broader class of compounds with varying alkyl or aryl substituents
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
134255-44-0 |
|---|---|
Molekularformel |
C11H20S2 |
Molekulargewicht |
216.4 g/mol |
IUPAC-Name |
5-butyl-6-propyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C11H20S2/c1-3-5-7-11-10(6-4-2)12-8-9-13-11/h3-9H2,1-2H3 |
InChI-Schlüssel |
ICWKQBKWAZULAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(SCCS1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



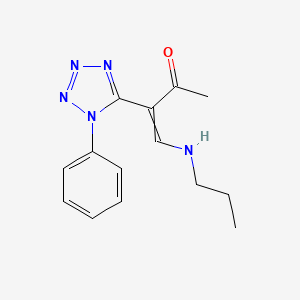
![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)

![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
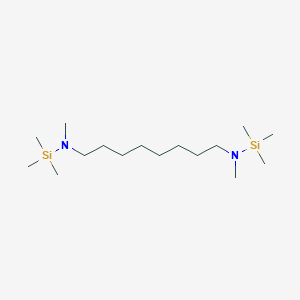
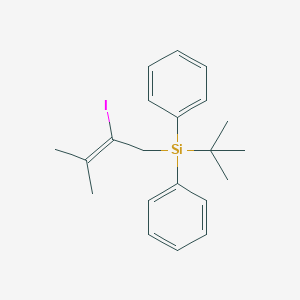

![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)
